

Application Notes and Protocols for Creating a YDR1 Knockout in Saccharomyces cerevisiae

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Compound of Interest		
Compound Name:	YDR1	
Cat. No.:	B15544080	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Saccharomyces cerevisiae, a powerful model organism in genetics and molecular biology, offers a highly efficient homologous recombination system that facilitates targeted gene modifications. The **YDR1** gene (Yeast Drug Resistance 1) in S. cerevisiae encodes a member of the ATP-binding cassette (ABC) superfamily of transporters.[1] This protein is an important factor in multidrug resistance, conferring tolerance to a variety of structurally and functionally unrelated cytotoxic compounds.[1]

Disruption of the **YDR1** gene results in hypersensitivity to several drugs, including cycloheximide, cerulenin, compactin, staurosporine, and fluphenazine.[1] This phenotype makes the **ydr1** Δ strain a valuable tool for studying the mechanisms of multidrug resistance, identifying new antifungal drug targets, and screening for compounds that may circumvent ABC transporter-mediated drug efflux.

These application notes provide a detailed protocol for creating a **YDR1** knockout in S. cerevisiae using a PCR-based gene disruption method coupled with lithium acetate-mediated transformation.

Data Summary Transformation Efficiency



The efficiency of creating a gene knockout is a critical parameter. The following table summarizes representative data for the targeting fidelity of PCR-based gene knockouts in S. cerevisiae.

Parameter	Value	Reference
Target Gene	Various	[2]
Method	PCR-based knockout cassette	[2]
Correct Transformants	89	[2]
Total Transformants Analyzed	91	[2]
Targeting Fidelity	97.8%	Calculated from[2]

Phenotypic Analysis of ydr1\Delta Strain

The primary phenotype of the $ydr1\Delta$ strain is increased sensitivity to various drugs. The following table provides typical inhibitory concentrations for several compounds to which a $ydr1\Delta$ strain would exhibit hypersensitivity.

Compound	Typical Working Concentration in Wild-Type S. cerevisiae	Expected Phenotype in ydr1Δ
Cycloheximide	1 - 10 μg/mL	Hypersensitive[1][3][4]
Cerulenin	10 - 45 μΜ	Hypersensitive[1][5][6]
Compactin	Varies (e.g., used in screening assays)	Hypersensitive[1]
Staurosporine	Low nM to μM range	Hypersensitive[1][7]
Fluphenazine	30 - 90 μg/mL	Hypersensitive[1][8]

Experimental Protocols Overview of the YDR1 Knockout Workflow

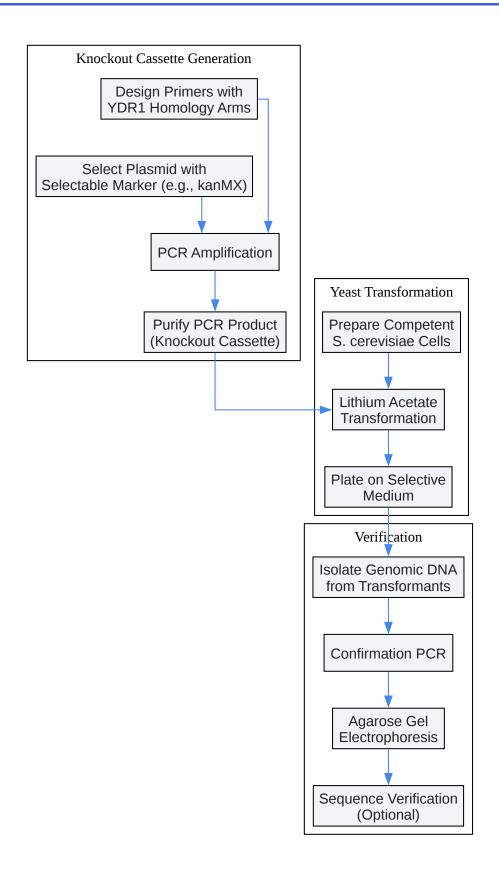


Methodological & Application

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The process involves the amplification of a selectable marker gene with flanking sequences homologous to the regions upstream and downstream of the **YDR1** open reading frame (ORF). This "knockout cassette" is then introduced into yeast cells, where it replaces the **YDR1** gene via homologous recombination.





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Caption: Workflow for **YDR1** gene knockout in *S. cerevisiae*.



Protocol 1: Generation of the YDR1 Knockout Cassette by PCR

This protocol describes the amplification of a selectable marker (e.g., the kanMX cassette, conferring resistance to G418) flanked by sequences homologous to the regions immediately upstream and downstream of the **YDR1** ORF.

Materials:

- · High-fidelity DNA polymerase
- dNTPs
- PCR buffer
- Forward and reverse primers (see below)
- Plasmid DNA containing the kanMX cassette (e.g., pFA6a-kanMX6)
- Nuclease-free water

Primer Design: The primers consist of two parts: a 5' region (40-50 bp) that is homologous to the sequence immediately upstream or downstream of the **YDR1** ORF, and a 3' region (18-20 bp) that anneals to the selectable marker cassette on the template plasmid.

- Forward Primer: 5' [40-50 bp of sequence upstream of YDR1 start codon] [18-20 bp of sequence annealing to the start of the marker cassette] - 3'
- Reverse Primer: 5' [40-50 bp of sequence downstream of YDR1 stop codon] [18-20 bp of sequence annealing to the end of the marker cassette] - 3'

PCR Reaction Setup:



Component	Volume (for 50 μL reaction)	Final Concentration
5x High-Fidelity Buffer	10 μL	1x
dNTPs (10 mM)	1 μL	200 μΜ
Forward Primer (10 μM)	2.5 μL	0.5 μΜ
Reverse Primer (10 μM)	2.5 μL	0.5 μΜ
Template Plasmid (10 ng/μL)	1 μL	10 ng
High-Fidelity DNA Polymerase	0.5 μL	-
Nuclease-free water	to 50 μL	-

PCR Cycling Conditions:

Step	Temperature	Time	Cycles
Initial Denaturation	98°C	30 sec	1
Denaturation	98°C	10 sec	\multirow{3}{*}{30-35}
Annealing	55-65°C	30 sec	
Extension	72°C	1-2 min	_
Final Extension	72°C	5-10 min	1
Hold	4°C	œ	1

Post-PCR:

- Run a small aliquot of the PCR product on a 1% agarose gel to verify the size of the amplicon.
- Purify the remaining PCR product using a PCR purification kit.
- Elute the purified DNA in nuclease-free water and measure the concentration.



Protocol 2: High-Efficiency Lithium Acetate Transformation

This protocol is adapted from standard high-efficiency yeast transformation methods.

Materials:

- YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
- Sterile water
- 1 M Lithium Acetate (LiAc), sterile
- 50% (w/v) Polyethylene Glycol (PEG 3350), sterile
- Single-stranded carrier DNA (e.g., salmon sperm DNA), boiled and chilled on ice
- Purified YDR1 knockout cassette
- Selective agar plates (e.g., YPD + 200 μg/mL G418)

Procedure:

- Inoculate 10 mL of YPD with a single colony of the desired S. cerevisiae strain and grow overnight at 30°C with shaking.
- The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2.
- Grow the culture at 30°C with shaking until the OD600 reaches 0.6-0.8.
- Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
- · Wash the cells with 25 mL of sterile water.
- Resuspend the cell pellet in 1 mL of 100 mM LiAc and transfer to a microfuge tube.
- Pellet the cells and discard the supernatant.
- Resuspend the cells in 400 μL of 100 mM LiAc. These are your competent cells.



- In a new microfuge tube, mix the following in order:
 - 240 μL of 50% PEG
 - 36 μL of 1 M LiAc
 - 10 μL of single-stranded carrier DNA (10 mg/mL)
 - ∘ 1-5 μ g of the purified **YDR1** knockout cassette (in ≤ 74 μ L)
 - Add sterile water to a final volume of 360 μL.
- Add 50 μL of the competent yeast cell suspension to the transformation mix.
- Vortex thoroughly and incubate at 30°C for 30 minutes.
- Heat shock at 42°C for 15-25 minutes.
- Pellet the cells by centrifugation at 8,000 x g for 1 minute.
- Remove the supernatant and resuspend the cell pellet in 1 mL of YPD.
- Allow the cells to recover by incubating at 30°C for 2-4 hours with gentle shaking.
- Plate 100-200 μL of the cell suspension onto selective plates (YPD + G418).
- Incubate the plates at 30°C for 2-3 days until colonies appear.

Protocol 3: Verification of YDR1 Knockout by PCR

This protocol confirms the correct integration of the knockout cassette at the **YDR1** locus.

Materials:

- Yeast genomic DNA isolation kit or standard protocol reagents
- Taq DNA polymerase
- dNTPs



- PCR buffer
- Confirmation primers (see below)
- Nuclease-free water

Primer Design: Design three primers:

- A (Forward, upstream of YDR1): Anneals to the genomic region upstream of the YDR1 5'
 homology arm used for the knockout cassette.
- B (Reverse, within the marker): Anneals to a sequence within the selectable marker cassette.
- C (Reverse, within **YDR1** ORF): Anneals to the coding sequence of the **YDR1** gene.

PCR Reactions: Set up two PCR reactions for each putative knockout colony and a wild-type control:

- Reaction 1 (Knockout confirmation): Primers A + B. This reaction will only yield a product of a specific size if the knockout cassette has integrated at the correct locus.
- Reaction 2 (Wild-type confirmation): Primers A + C. This reaction will yield a product in the wild-type strain but not in a successful knockout.

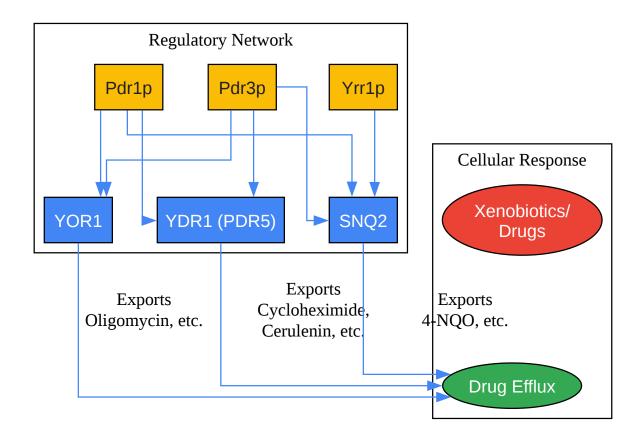
Expected Results on Agarose Gel:

Strain	Primers A + B	Primers A + C
Wild-Type	No band	Band of expected size
Correct Knockout	Band of expected size	No band
Incorrect Integration	No band	Band of expected size

Signaling Pathway YDR1 in the Context of Pleiotropic Drug Resistance



YDR1 is part of a complex network of ABC transporters that contribute to multidrug resistance in yeast. The expression of these transporters is regulated by a set of transcription factors. The diagram below illustrates the relationship between key transcription factors and the ABC transporters they regulate, including **YDR1**.



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